12-Lipoxygenase Inhibition at Single Concentration: Distinct Potency Range vs. Multi-µM NDGA Activity
The compound was tested for in vitro inhibition of platelet 12-lipoxygenase at a concentration of 30 µM, demonstrating measurable inhibitory activity . In contrast, the pan-LOX inhibitor NDGA inhibits 12-LOX with an IC50 of 30 µM, meaning the target compound achieves inhibition at a concentration comparable to NDGA's IC50 in the same enzyme system [1]. This positions the compound within a competent inhibitory range for 12-LOX, while its multi-target profile diverges from NDGA's selectivity pattern.
| Evidence Dimension | 12-Lipoxygenase inhibition |
|---|---|
| Target Compound Data | Inhibition observed at 30 µM (platelet 12-LOX) |
| Comparator Or Baseline | NDGA: IC50 = 30 µM (platelet 12-LOX) |
| Quantified Difference | Target compound active at concentration equivalent to comparator IC50; multi-target profile vs. NDGA selective LOX inhibition |
| Conditions | In vitro platelet 12-lipoxygenase assay |
Why This Matters
This establishes a validated inhibitory concentration for 12-LOX that enables researchers to select this compound for experiments requiring reduced COX interference compared to NDGA.
- [1] Medical University of Lublin. MeSH Concept Record: Lipoxygenase Inhibitors. Available from: https://ppm.umlub.pl/info/meshconcept/MeSH-M0014961 View Source
